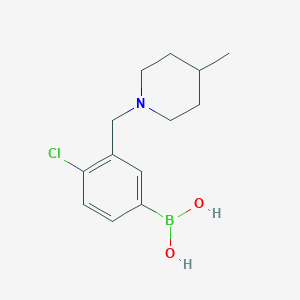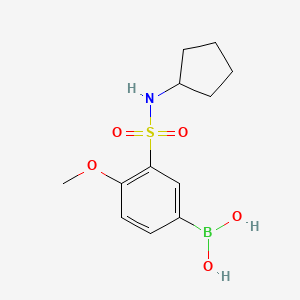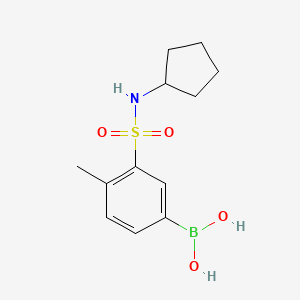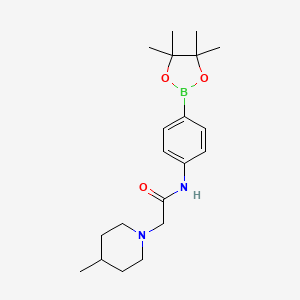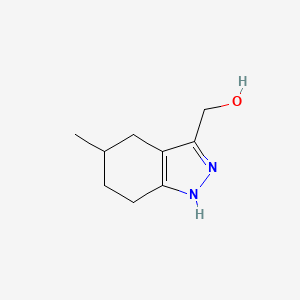
(5-Phenylpyridin-3-yl)methanamine dihydrochloride
Übersicht
Beschreibung
“(5-Phenylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1820687-78-2 . It has a molecular weight of 257.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(5-Phenylpyridin-3-yl)methanamine dihydrochloride” is1S/C12H12N2.2ClH/c13-7-10-6-12 (9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(5-Phenylpyridin-3-yl)methanamine dihydrochloride” is a solid compound . It has a molecular weight of 257.16 . The InChI code, which represents its molecular structure, is1S/C12H12N2.2ClH/c13-7-10-6-12 (9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H .
Wissenschaftliche Forschungsanwendungen
Drug Development
This compound, with its CAS Number: 1820687-78-2, is utilized in the pharmaceutical industry for the development of new drugs . Its structure allows it to interact with various biological targets, which can be leveraged to design molecules with potential therapeutic effects.
Targeted Protein Degradation
It has been identified as a useful linker in PROTAC development for targeted protein degradation . This application is particularly relevant in the context of designing new cancer therapies.
High-Throughput Screening
The compound may be used in high-throughput screening processes to identify potential drug candidates . Its unique structure can help in the discovery of molecules that have a high affinity for specific biological targets.
Machine Learning Models in Drug Discovery
It can be included in datasets to build, train, and validate predictive machine-learning models . These models can predict the biological activity of new compounds, accelerating the drug discovery process.
Eigenschaften
IUPAC Name |
(5-phenylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11;;/h1-6,8-9H,7,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQLQLQJRVZVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylpyridin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



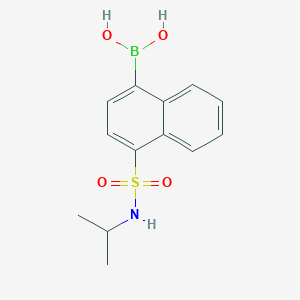

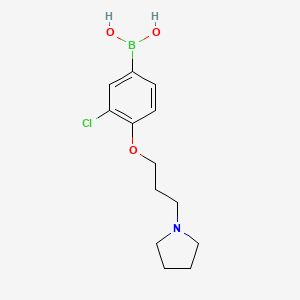
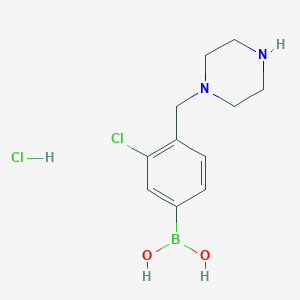

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)

